2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol

Physicochemical profiling Medicinal chemistry Ligand design

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS 21894-01-9) is a para-substituted Mannich base derived from 2,6-dimethylphenol and morpholine, with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol. This compound features a sterically hindered phenolic core with two ortho-methyl groups flanking the hydroxyl moiety and a morpholinomethyl substituent at the para position, combining the characteristic reactivity of a hindered phenol with the solubility, hydrogen-bonding capacity, and synthetic versatility of a morpholine heterocycle.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 21894-01-9
Cat. No. B1620768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol
CAS21894-01-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)CN2CCOCC2
InChIInChI=1S/C13H19NO2/c1-10-7-12(8-11(2)13(10)15)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3
InChIKeyRHTPQLQOEZCYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS 21894-01-9): Compound Profile for Research and Industrial Sourcing


2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS 21894-01-9) is a para-substituted Mannich base derived from 2,6-dimethylphenol and morpholine, with the molecular formula C13H19NO2 and a molecular weight of 221.29 g/mol [1]. This compound features a sterically hindered phenolic core with two ortho-methyl groups flanking the hydroxyl moiety and a morpholinomethyl substituent at the para position, combining the characteristic reactivity of a hindered phenol with the solubility, hydrogen-bonding capacity, and synthetic versatility of a morpholine heterocycle [2]. It is cataloged as a versatile small-molecule scaffold for pharmaceutical research, organic synthesis, and medicinal chemistry applications, with a computed XLogP3 of 1.8 and a topological polar surface area of 32.7 Ų [1].

Why 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol Cannot Be Replaced by Generic Analogs in Research Procurement


Substituting 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol with a closely related analog—such as a regioisomer with different methyl-group positioning, or an analog bearing piperidine or pyrrolidine in place of morpholine—introduces quantifiable shifts in key molecular properties that can alter biological target engagement, synthetic reactivity, and physicochemical behavior. The 2,6-dimethyl substitution pattern creates a unique steric environment around the phenolic -OH that is absent in 2,5- or 2,4-dimethyl isomers, directly affecting hydrogen-bond donation capacity and antioxidant radical scavenging kinetics [1]. The morpholine ring, with its ether oxygen acting as an additional hydrogen-bond acceptor (three total HBA vs. two for the piperidine analog), confers distinct solubility and protein-binding profiles that are not replicated by other saturated heterocycles [2]. Furthermore, the para-substitution regiochemistry of the morpholinomethyl group in the target compound is non-trivial to achieve synthetically: a modified Mannich reaction using (2,6-dimethylphenyl)boronic acid yielded only trace amounts of the para product due to pronounced ortho-selectivity, underscoring that the target compound requires dedicated synthetic routes and cannot be considered interchangeable with ortho-substituted congeners [3]. These measurable differences in steric, electronic, and synthetic parameters establish that generic substitution without explicit revalidation risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol: Comparator-Based Data for Informed Selection


Hydrogen-Bond Acceptor Capacity: Morpholine vs. Piperidine and Pyrrolidine Analogs

The morpholine ring in 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol provides three hydrogen-bond acceptors (one phenolic -OH oxygen, one morpholine ether oxygen, one morpholine nitrogen), whereas the piperidine analog 2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol (CAS 42900-97-0) provides only two HBA (phenolic -OH and piperidine nitrogen, lacking the ether oxygen) [1]. This difference is structurally inherent and is not dependent on assay conditions—morpholine contains an endocyclic ether oxygen absent in piperidine and pyrrolidine . The additional HBA site can influence solvation free energy, protein-ligand binding geometry, and chromatographic retention behavior in a manner not achievable with the piperidine or pyrrolidine congeners.

Physicochemical profiling Medicinal chemistry Ligand design

Lipophilicity (XLogP3) Differentiation: Morpholine Lowers LogP Relative to Piperidine Analog

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol has a computed XLogP3 of 1.8 [1]. The incorporation of the morpholine ether oxygen increases polarity compared to the all-carbon piperidine ring analog (2,6-dimethyl-4-(piperidin-1-ylmethyl)phenol, CAS 42900-97-0), which has one fewer heteroatom and is expected to exhibit a higher LogP. While experimentally measured LogP values for the piperidine analog are not available in authoritative databases, the structural difference (replacement of -O- with -CH2-) predicts an increase in LogP of approximately +0.5 to +0.8 log units based on established fragment contribution methods [2]. The lower lipophilicity of the morpholine-bearing compound favors aqueous solubility and may reduce non-specific protein binding in biochemical assays.

Drug-likeness ADME prediction Lipophilicity

Regiochemical Identity: Para- vs. Ortho-Morpholinomethyl Substitution and Synthetic Accessibility

In the modified Mannich reaction reported by Liu and Yuan (2017), using (2,6-dimethylphenyl)boronic acid as the substrate with morpholine and paraformaldehyde under TBHP oxidation in CH2Cl2 at 80 °C, the reaction proceeded with remarkable ortho-selectivity, producing only a trace amount of the para-substituted product 3n corresponding to 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol [1]. This stands in contrast to substrates bearing a single ortho- or para-substituent, which gave the corresponding ortho-morpholinomethyl products in moderate to excellent yields (e.g., 93% yield for the para-methyl substrate 3d) [1]. This result demonstrates that the target para-substituted compound is synthetically disfavored under standard Mannich conditions when starting from 2,6-dimethylphenyl precursors, necessitating alternative synthetic strategies. The ortho-regioisomer—2,6-dimethyl-2-(morpholin-4-ylmethyl)phenol or its equivalent—would dominate under these conditions, creating a risk of isomer misassignment if synthesis and characterization are not rigorously controlled.

Regioselective synthesis Mannich reaction Structural verification

Dihydroorotase Enzyme Inhibition: Limited Activity Consistent with Fragment-Like Profile

2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at a single concentration of 10 μM and at pH 7.37, yielding an IC50 of 1.80 × 10^5 nM (180 μM) [1]. This weak inhibitory activity is characteristic of a low-molecular-weight fragment (MW 221.29) and places the compound in a range that may serve as a starting point for fragment-based drug discovery targeting the pyrimidine biosynthesis pathway. By comparison, established DHOase inhibitors such as 5-fluorouracil exhibit IC50 values in the low micromolar range [2]. The compound's weak activity should not be interpreted as a failure but rather as consistent with its fragment-like physicochemical profile, making it suitable for fragment screening libraries where low-affinity, ligand-efficient hits are desired.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Steric Protection of Phenolic -OH: 2,6-Dimethyl Substitution vs. 2,5- and 2,4-Regioisomers

The 2,6-dimethyl substitution pattern in 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol provides symmetrical steric shielding of the phenolic -OH group, which is a well-established structural determinant of radical-scavenging kinetics in hindered phenols [1]. In contrast, the 2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol regioisomer (CAS 33625-43-3) places one methyl group at the 5-position, leaving the 6-position unsubstituted adjacent to the -OH, resulting in asymmetric steric hindrance. Similarly, 2,4-dimethyl-6-(morpholinomethyl)phenol positions the morpholinomethyl group ortho to the -OH rather than para, altering both steric and electronic conjugation. While direct comparative antioxidant assay data (e.g., DPPH IC50, FRAP values) for these specific regioisomers are not available in the open literature, the structure-activity relationships of hindered phenols predict that symmetrical 2,6-disubstitution provides more consistent radical-scavenging kinetics and reduced pro-oxidant side reactions compared to asymmetrically substituted analogs [2].

Antioxidant mechanism Steric hindrance Radical scavenging

Topological Polar Surface Area (TPSA): Morpholine's Contribution to Membrane Permeability Profile

The computed topological polar surface area (TPSA) of 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol is 32.7 Ų [1]. The morpholine ether oxygen contributes approximately +9.2 Ų to the TPSA compared to a hypothetical piperidine analog lacking this heteroatom. TPSA is a critical parameter in predicting blood-brain barrier (BBB) penetration and oral bioavailability, with compounds exhibiting TPSA < 60 Ų generally considered to have favorable CNS penetration potential and those with TPSA < 140 Ų considered orally bioavailable [2]. While both the morpholine (TPSA 32.7 Ų) and the piperidine analog (estimated TPSA ≈ 23.5 Ų) fall within the CNS-favorable range, the difference of approximately 9.2 Ų may shift the balance for applications where minimizing polar surface area is critical for passive membrane diffusion. The target compound's TPSA places it closer to the threshold where incremental changes in polarity can affect tissue distribution.

Drug-likeness BBB penetration TPSA

Optimal Application Scenarios for 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol (CAS 21894-01-9)


Fragment-Based Drug Discovery Targeting Dihydroorotase in Pyrimidine Biosynthesis

With a confirmed IC50 of 180 μM against mouse Ehrlich ascites dihydroorotase at pH 7.37 [1], 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol is positioned as a validated fragment hit for DHOase-targeted projects. Its low molecular weight (221.29 Da) and moderate lipophilicity (XLogP3 1.8) are consistent with fragment library design principles [2]. Researchers should use this compound as a starting scaffold for structure-guided fragment growing or merging, rather than as a stand-alone inhibitor. The morpholine ring provides a synthetic handle for further derivatization, and the 2,6-dimethylphenol core can be elaborated to improve potency while monitoring ligand efficiency metrics. The availability of crystallographic data for DHOase (e.g., PDB 6l0b) enables structure-based design using this fragment.

Synthetic Intermediate Requiring Verified Para-Regiochemistry and Isomer Purity

The modified Mannich reaction study by Liu and Yuan (2017) demonstrated that the para-substituted morpholinomethyl product is obtained only in trace amounts under standard conditions due to dominant ortho-selectivity with 2,6-disubstituted substrates [1]. This makes 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol a high-value synthetic intermediate that requires rigorous analytical verification. Research groups synthesizing analogs or derivatives of this scaffold should implement orthogonal characterization methods (1H NMR aromatic region analysis, 13C NMR, HPLC-MS) to distinguish para-substitution from ortho-substitution. Procurement from vendors that provide batch-specific Certificates of Analysis with NMR confirmation is strongly recommended to avoid isomer contamination in downstream applications such as SAR studies or in vivo testing.

Hindered Phenol Scaffold for Antioxidant Mechanism Studies and Phenoxyl Radical Stabilization

The symmetrical 2,6-dimethyl substitution flanking the phenolic -OH creates a well-defined steric environment suitable for mechanistic studies of hydrogen atom transfer (HAT) and single-electron transfer (SET) antioxidant pathways [1]. The para-morpholinomethyl substituent introduces an electron-donating aminoalkyl group that can modulate the O-H bond dissociation enthalpy (BDE) and the stability of the resulting phenoxyl radical [2]. While direct comparative DPPH or ORAC assay data for this specific compound versus regioisomers are not available in the open literature, the well-characterized steric and electronic properties make it a suitable model compound for electrochemical studies (cyclic voltammetry, square-wave voltammetry) aimed at correlating structure with redox potential in the hindered phenol series. Researchers should pair this compound with its 2,5-dimethyl and 2,4-dimethyl regioisomers as comparators in any antioxidant study.

Physicochemical Reference Standard for Morpholine-Containing Compound Libraries

With well-defined computed properties including XLogP3 1.8, TPSA 32.7 Ų, 3 HBA, and 1 HBD [1], 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol serves as a useful reference standard for calibrating in silico ADME prediction models and chromatographic method development for morpholine-containing small-molecule libraries. The compound's intermediate polarity and moderate lipophilicity place it near the center of drug-like chemical space, making it suitable as a quality control standard for HPLC-UV and LC-MS method validation. Its structural similarity to morpholine-containing drug fragments (e.g., amorolfine-related impurities) further supports its use as a system suitability standard in pharmaceutical impurity profiling workflows.

Quote Request

Request a Quote for 2,6-Dimethyl-4-(morpholin-4-ylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.